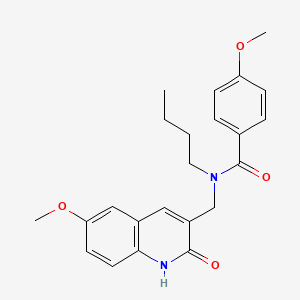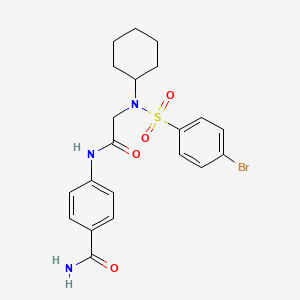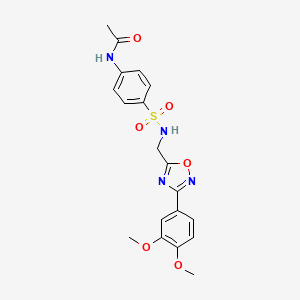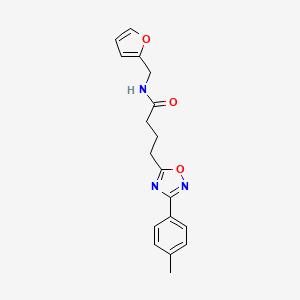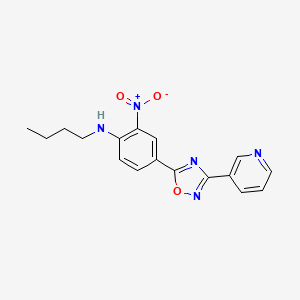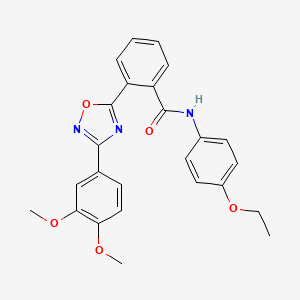
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as 3-Hydroxy-4-methyl-N-(2-(1,1,1-trimethyl)ethyl)benzamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the quinoline class of compounds and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been found to have interesting biochemical and physiological effects. For example, it has been shown to be a potent inhibitor of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. This makes it a useful tool for studying the role of metal ions in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. For example, this compound could be further studied for its potential as an anti-cancer agent. It could also be used to study the role of metal ions in various biological processes. Additionally, new derivatives of this compound could be synthesized and studied for their potential applications in scientific research.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the condensation of 2-hydroxy-3-aminopyridine and 4-methylbenzoyl chloride in the presence of a base, followed by the addition of tert-butylamine. The resulting compound is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful in a variety of research applications. For example, it has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-11-16(12-10-15)21(26)24(22(2,3)4)14-18-13-17-7-5-6-8-19(17)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPRZYXKFXZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
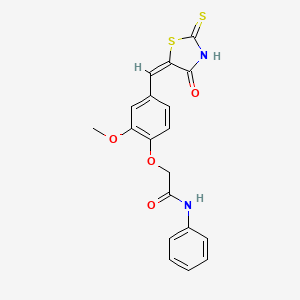
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

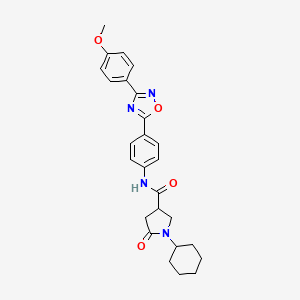
![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
